

Technical Application Note: 2-Hydroxycyclopentadecanone in Macrocyclic Synthesis

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Compound of Interest

Compound Name: 2-Hydroxycyclopentadecanone

Cat. No.: B1633044

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Executive Summary

2-Hydroxycyclopentadecanone (also known as cyclopentadecanolone) is a critical C15 macrocyclic intermediate. While its primary industrial application lies in the synthesis of high-value musk odorants—specifically Exaltone® (Cyclopentadecanone) and Exaltolide® (ω -Pentadecalactone)—its structural formation represents a fundamental case study in macrocyclization strategies relevant to drug discovery.

This application note details the Rühlmann-modified intramolecular acyloin condensation, the industry-standard protocol for synthesizing this scaffold. Unlike kinetic ring-closing metathesis (RCM), this thermodynamic approach utilizes surface-mediated radical chemistry to overcome the entropic penalties of forming 15-membered rings.

Chemical Context & Mechanism[1][2][3][4][5]

The Challenge of Macrocyclization

The formation of 15-membered rings is historically difficult due to the entropy effect (low probability of chain ends meeting) and transannular strain (Prelog strain). **2-**

Hydroxycyclopentadecanone is unique because its synthesis via acyloin condensation bypasses many of these issues through a surface-mediated mechanism on metallic sodium.

The Rühlmann Modification

Standard acyloin condensations often suffer from competitive Dieckmann condensations or polymerization. The Rühlmann modification introduces Chlorotrimethylsilane (TMSCl) to the reaction mixture.

- Mechanism: TMSCl traps the transient cis-enediolate intermediate as a stable 1,2-bis(trimethylsilyloxy)alkene.
- Benefit: This prevents base-catalyzed side reactions and β -eliminations, significantly boosting yields from ~40% to >80%.
- Hydrolysis: The silyl enol ether is easily hydrolyzed under acidic conditions to yield the target α -hydroxy ketone.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Hydroxycyclopentadecanone

Reaction Type: Intramolecular Acyloin Condensation (Rühlmann Modification) Precursor: Dimethyl Pentadecanedioate (CAS 36575-82-3)[2]

Reagents & Materials

Reagent	Equiv.[3][1][4][5][2][6][7]	Role	Safety Note
Dimethyl Pentadecanedioate	1.0	Substrate	Melt before use if solid.
Sodium Metal (Na)	4.0	Reductant	Pyrophoric. Use under Ar/N ₂ .
Chlorotrimethylsilane (TMSCl)	4.5	Trapping Agent	Corrosive, moisture sensitive.
Toluene (Anhydrous)	Solvent	Medium	Flammable.[8]
Methanol / HCl (1M)	Excess	Hydrolysis	Corrosive.

Step-by-Step Methodology

- System Preparation (Inert Atmosphere):

- Flame-dry a 2L three-neck round-bottom flask equipped with a high-torque mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel.
- Purge the system continuously with dry Nitrogen or Argon.
- Sodium Dispersion:
 - Charge the flask with anhydrous Toluene (500 mL) and Sodium metal (cut into small pieces).
 - Heat to reflux (110°C) until sodium melts.
 - Engage the mechanical stirrer at high speed (>800 RPM) to create a fine, silvery sodium sand.
 - Critical Step: Maintain high stirring while cooling the mixture slightly (to ~90°C) to prevent sodium coalescence.
- The "High Dilution" Addition:
 - Mix Dimethyl Pentadecanedioate (0.1 mol) and TMSCl (0.45 mol) in anhydrous Toluene (200 mL) in the addition funnel.
 - Add the mixture dropwise to the sodium dispersion over 4–6 hours.
 - Note: The slow addition mimics high-dilution conditions, favoring intramolecular cyclization over intermolecular polymerization.
- Reaction Completion:
 - After addition, reflux for an additional 1 hour. The solution should turn dark (often purple/blue due to radical anions).
 - Cool to room temperature. Filter the mixture under inert gas to remove excess sodium and NaCl salts. Caution: The residue contains unreacted sodium; quench carefully with isopropanol.
- Hydrolysis & Isolation:

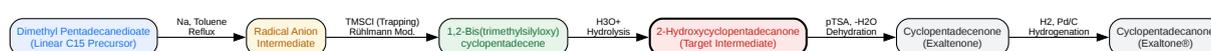
- Concentrate the filtrate (containing the bis-silyl enol ether) via rotary evaporation.
- Dissolve the residue in THF/Methanol (1:1).
- Add 1M HCl (100 mL) and stir at room temperature for 2 hours to cleave the silyl groups.
- Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.
- Purification: Recrystallize from Hexane/Ethanol or perform vacuum distillation.

Protocol B: Dehydration to Cyclopentadecenone (Exaltenone)

Application: Conversion of the intermediate to the unsaturated musk precursor.

- Setup: Dissolve **2-Hydroxycyclopentadecanone** (10g) in Toluene (100 mL) in a flask equipped with a Dean-Stark trap.
- Catalysis: Add p-Toluenesulfonic acid (pTSA) (2 mol%).
- Reaction: Reflux for 3–5 hours. Monitor water collection in the Dean-Stark trap.
- Workup: Wash organic layer with NaHCO₃ (sat.) to neutralize acid. Dry and concentrate.
- Result: Yields Cyclopentadecenone (mixture of isomers), which can be hydrogenated (Pd/C, H₂) to pure Exaltone.

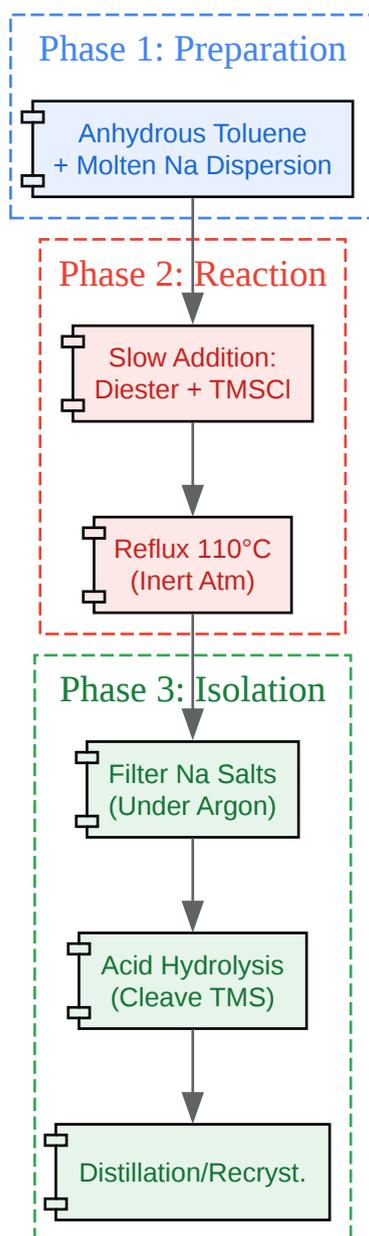
Process Visualization Synthetic Pathway (DOT Diagram)



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Figure 1: The chemical pathway from linear diester to musk odorants via the Rühlmann-Acyloin route.

Process Workflow (DOT Diagram)



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Figure 2: Operational workflow for the high-dilution synthesis protocol.

Analytical Characterization

To validate the synthesis of **2-hydroxycyclopentadecanone**, the following analytical markers should be confirmed:

Method	Characteristic Signal	Interpretation
FT-IR	3450 cm ⁻¹ (Broad)	O-H stretch (Hydrogen bonded)
FT-IR	1710 cm ⁻¹ (Strong)	C=O ketone stretch (Macrocyclic ketones often shift slightly lower than acyclic)
¹ H NMR	δ 4.1–4.3 ppm (m, 1H)	CH-OH (Alpha proton)
¹ H NMR	δ 2.4–2.6 ppm (m, 2H)	CH ₂ -C=O (Alpha methylene)
MS (EI)	m/z 240 [M] ⁺	Molecular Ion

Safety & Handling (E-E-A-T)

- **Sodium Handling:** This protocol requires the use of molten sodium. Strict exclusion of water is mandatory. Have a Class D fire extinguisher available.
- **Quenching:** The filtration residue contains highly reactive sodium sand. Quench slowly with Isopropanol or t-Butanol under an inert atmosphere before disposal. Do not use water or ethanol directly on the residue.
- **Toxicology:** **2-Hydroxycyclopentadecanone** is generally considered a skin and eye irritant. Standard PPE (gloves, goggles, lab coat) is required.

References

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